Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate

Description

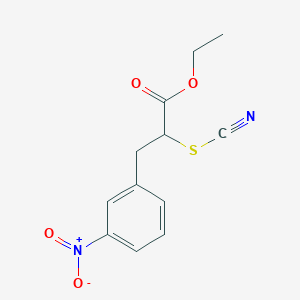

Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate is an organic ester compound characterized by a nitro-substituted phenyl ring and a thiocyanate (-SCN) functional group. The presence of the electron-withdrawing nitro group at the 3-position of the phenyl ring enhances the compound’s electrophilicity, making it reactive toward nucleophiles. The thiocyanate group introduces unique reactivity, as it can act as a pseudohalide or participate in cyclization reactions.

Safety data for a closely related compound, ethyl 3-(2-nitrophenyl)-3-oxopropanoate, indicates hazards including acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . These properties suggest that handling this compound may require similar precautions.

Properties

IUPAC Name |

ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-2-18-12(15)11(19-8-13)7-9-4-3-5-10(6-9)14(16)17/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZJTVHHLYOZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])SC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate typically involves a multi-step process. One common method includes the nitration of a phenyl ring followed by the introduction of the thiocyanate group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by esterification and thiocyanation steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Products may include nitro derivatives with higher oxidation states.

Reduction: Amino derivatives are commonly formed.

Substitution: Various substituted thiocyanate derivatives can be obtained.

Scientific Research Applications

Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile in various biochemical pathways. These interactions can lead to the modulation of cellular processes and the inhibition of specific enzymes.

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Reactivity: The thiocyanate group in the target compound distinguishes it from analogs with oxo (e.g., ) or amino groups (e.g., ). Thiocyanates are more nucleophilic than oxo groups but less so than amines, influencing their utility in heterocyclic synthesis. Nitroaryl vs.

Synthetic Yields: Compounds like Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (50% yield ) and Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate (51% yield ) demonstrate moderate synthetic efficiency. The target compound’s yield is unreported but may face challenges due to the thiocyanate group’s sensitivity to hydrolysis.

Physical Properties: The amino-substituted compound in has a defined melting point (82–84°C), suggesting higher crystallinity compared to nitro- or thiocyanate-substituted esters.

Spectroscopic and Functional Comparisons

- IR Spectroscopy: Ethyl 3-(3-nitrophenyl)propenoate exhibits characteristic C=O (ester) and NO₂ (nitro) stretches. The target compound’s thiocyanate group would show a distinct C≡N stretch near 2100–2150 cm⁻¹, absent in oxo or amino analogs.

Biological Activity

Ethyl 3-(3-nitrophenyl)-2-thiocyanatopropanoate is a compound of interest due to its unique combination of functional groups, including a nitro group, a thiocyanate group, and an ethyl ester. These features contribute to its potential biological activities, making it a subject of various research studies.

This compound is synthesized through a multi-step process that typically involves nitration of a phenyl ring followed by the introduction of the thiocyanate group. The general reaction pathway includes:

- Nitration : Introduction of the nitro group to the phenyl ring.

- Thiocyanation : Addition of the thiocyanate group via nucleophilic substitution.

- Esterification : Formation of the ethyl ester.

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12N2O4S |

| CAS Number | 300818-44-4 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential role as an antimicrobial agent in therapeutic applications.

- Case Study : A study conducted by researchers at [source] evaluated the compound's antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines.

- Research Findings : In vitro studies demonstrated that this compound reduced the viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 100 µM after 48 hours of treatment .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

- Nucleophilic Substitution : The thiocyanate group may act as a nucleophile, facilitating interactions with electrophilic sites on biomolecules, potentially disrupting cellular functions.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Reduced MCF-7 cell viability by 70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.